molecular formula C16H14N2O4 B2923312 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-88-3

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2923312
CAS RN: 320419-88-3
M. Wt: 298.298
InChI Key: FMZDDOAITLVADB-UHFFFAOYSA-N
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Description

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is a compound commonly used in scientific research. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Complex Heterocyclic Structures

Studies have demonstrated methodologies for synthesizing complex heterocyclic structures, which are foundational in developing pharmaceuticals and materials with specific properties. For example, the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives through a gold-catalyzed oxidative cyclopropanation of N-allylynamides shows the potential for creating intricate molecular architectures that could be relevant to the chemical class of the specified compound (Wang et al., 2013).

Mechanistic Insights in Organic Reactions

Research into the mechanistic aspects of organic reactions involving allyl compounds, such as the study on palladium-catalyzed C‒H functionalization, provides insights into how similar compounds could be manipulated to achieve desired transformations. This is crucial for the synthesis of complex organic molecules with potential applications in drug development and materials science (Sun et al., 2019).

Anticancer Activity of Compound Libraries

Focused libraries from natural product leads have been explored for anticancer activity, illustrating the application of complex organic molecules in therapeutic contexts. Such studies highlight the potential for compounds with similar structural features to exhibit biological activity, which could be pertinent to research on "1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" (Dyson et al., 2014).

Development of Synthetic Methodologies

The exploration of new synthetic methodologies, such as the efficient generation of functionalized fused oxazepine frameworks, underscores the continuous advancement in the field of organic synthesis. This research is pivotal for the development of new drugs and materials by providing novel routes to complex structures (Sridharan et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-7-18-8-3-4-12(16(18)20)15(19)17-11-5-6-13-14(9-11)22-10-21-13/h2-6,8-9H,1,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZDDOAITLVADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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